molecular formula C4HCl3S B096315 2,3,5-Trichlorothiophene CAS No. 17249-77-3

2,3,5-Trichlorothiophene

Cat. No.: B096315
CAS No.: 17249-77-3
M. Wt: 187.5 g/mol
InChI Key: AZIFHMYTYFPVMV-UHFFFAOYSA-N
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Description

2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the thiophene ring. It is a colorless to yellow liquid with a molecular formula of C4HCl3S and a molecular weight of 187.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, 2,5-dichlorothiophene can be further chlorinated using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with fewer chlorine atoms.

Comparison with Similar Compounds

  • 2,3-Dichlorothiophene
  • 2,5-Dichlorothiophene
  • 3,4-Dichlorothiophene
  • 2,4,5-Trichlorothiophene

Comparison: 2,3,5-Trichlorothiophene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other chlorinated thiophenes, it exhibits distinct reactivity patterns in substitution and oxidation reactions . Its unique structure also makes it a valuable intermediate for synthesizing specialized thiophene derivatives with tailored properties for specific applications .

Properties

IUPAC Name

2,3,5-trichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIFHMYTYFPVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169323
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-77-3
Record name Thiophene, 2,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,3,5-trichlorothiophene be used in polymer synthesis?

A2: this compound can undergo polymerization through dehydrohalogenation when treated with aluminum chloride and cupric chloride []. This reaction leads to the formation of poly-5-chloro-2,3-thienylene, a polymer where the thiophene units are coupled at the 2,3-positions []. This type of coupling is unique and opens up possibilities for developing novel polythiophene materials with potentially distinct properties.

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